
1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are naturally occurring polyphenolic compounds found in various plants, fungi, and lichens. They possess a unique C6-C1-C6 carbon skeleton, which contributes to their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone typically involves the methylation of hydroxyl groups on the xanthone core. One common method includes the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced xanthone derivatives with hydroxyl groups.
Substitution: Thiolated or aminated xanthone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparación Con Compuestos Similares
1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone can be compared with other similar xanthone derivatives:
1-Hydroxy-2,3,4,6-tetramethoxyxanthone: Lacks one methoxy group compared to this compound, which may result in different biological activities.
1-Hydroxy-2,3,5-trimethoxyxanthone: Contains fewer methoxy groups, potentially altering its solubility and reactivity.
1-Hydroxy-3,5,6,7,8-pentamethoxyxanthone: Similar structure but with different positions of methoxy groups, leading to variations in its pharmacological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific methoxy group arrangement and resultant biological activities.
Propiedades
Número CAS |
170473-68-4 |
|---|---|
Fórmula molecular |
C18H18O8 |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
1-hydroxy-2,3,4,5,7-pentamethoxyxanthen-9-one |
InChI |
InChI=1S/C18H18O8/c1-21-8-6-9-12(19)11-13(20)16(23-3)18(25-5)17(24-4)15(11)26-14(9)10(7-8)22-2/h6-7,20H,1-5H3 |
Clave InChI |
FTXXGSXQJODVOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


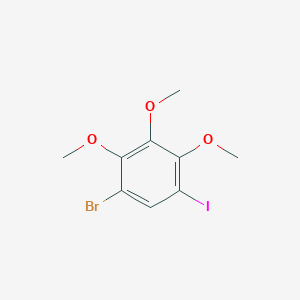
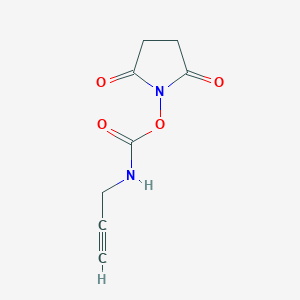
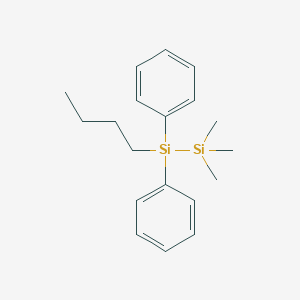
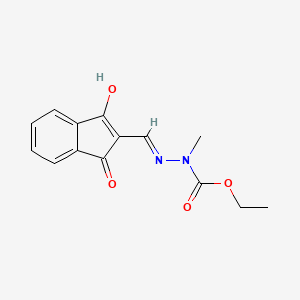
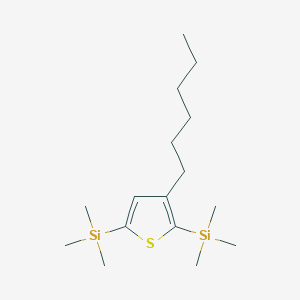
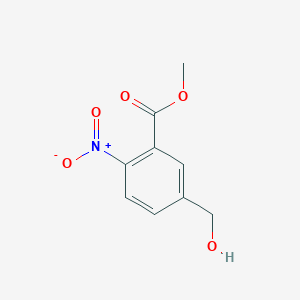
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
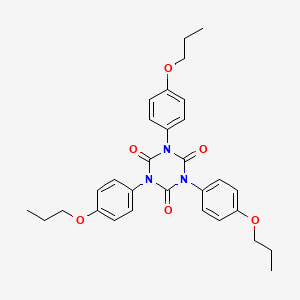
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
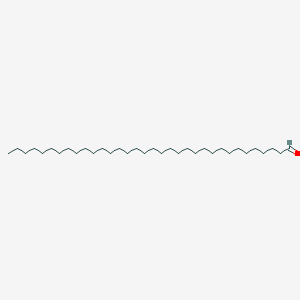
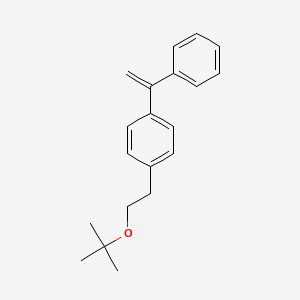
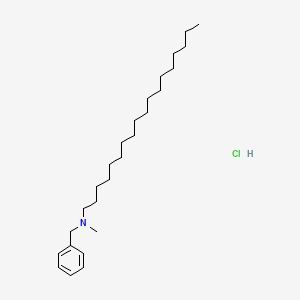
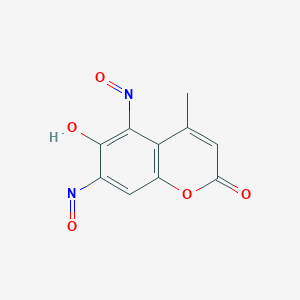
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)
